4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-methylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-22(17,18)15-9-7-14(8-10-15)16(11-12-21-14)23(19,20)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUGCQPHYANBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions . The reaction is carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane as both a solvent and a reactant. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong base drives the reaction to completion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl groups, potentially altering the compound’s reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfonamides .
Scientific Research Applications
Research indicates that compounds similar to 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane exhibit significant biological activities, particularly in modulating neurotransmitter receptors. Key findings include:
- Muscarinic Receptors : Interaction with M1 and M2 muscarinic receptors has been documented, suggesting potential applications in treating cognitive disorders and neurological conditions. Structural modifications can influence receptor selectivity and activity levels, leading to antiamnesic effects that may enhance cognitive function.
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of the Spirocyclic Core : Cyclization reactions using appropriate starting materials.
- Functional Group Introduction : Incorporation of benzenesulfonyl and methanesulfonyl groups through substitution reactions.
These synthetic routes are crucial for optimizing yield and purity in industrial applications.
Medicinal Chemistry
The compound's potential applications in medicinal chemistry are vast due to its ability to interact with neurotransmitter systems. It may serve as a lead compound for the development of new therapeutic agents targeting cognitive enhancement or neurological disorders.
Neuropharmacology
Given its interaction with muscarinic receptors, research into this compound could lead to advancements in treatments for diseases such as Alzheimer's or other forms of dementia, where cholinergic dysfunction plays a critical role.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituent variations at the 4- and 8-positions of the spiro[4.5]decane core:
Key Observations:
- Steric Effects: The methanesulfonyl group at the 8-position (target compound) is less bulky than benzoyl or bromobenzoyl substituents (e.g., in ), which may improve solubility or reduce steric hindrance in binding interactions.
- Bioactivity Implications: Compounds with halogenated substituents (e.g., bromo in , chloro in ) are often explored for enhanced pharmacological activity, while methanesulfonyl groups may serve as bioisosteres for optimizing pharmacokinetic properties.
Biological Activity
The compound 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane is with a molecular weight of approximately 464.6 g/mol. The structure features a spirocyclic framework that contributes to its biological activity.
Anticancer Activity
Research indicates that compounds in the diazaspiro series exhibit significant anticancer properties. For instance, studies have shown that related spiro compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific effects of 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane on different cancer cell lines are still under investigation, but preliminary data suggest it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Compounds similar to 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
The compound's sulfonamide group is known for its antimicrobial properties. Research has shown that related compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways in bacteria. The potential application of this compound as an antimicrobial agent warrants further exploration.
The mechanisms through which 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammatory processes.
- Modulation of Signaling Pathways : It may interact with key signaling pathways such as MAPK or PI3K/Akt, which are critical in cancer progression and inflammation.
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of related diazaspiro compounds on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability with IC50 values suggesting potential for further development as anticancer agents.
- Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of inflammatory markers in serum, indicating its potential as an anti-inflammatory drug.
Data Summary
Q & A
Q. What synthetic strategies are effective for introducing benzenesulfonyl and methanesulfonyl groups into spiro[4.5]decane scaffolds?
Methodological Answer: The compound can be synthesized via sequential sulfonylation reactions. First, the spiro[4.5]decane core is functionalized using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dry CH₂Cl₂ at 0°C to room temperature for 12 hours). Methanesulfonyl groups are introduced similarly using methanesulfonyl chloride. Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) . Key steps include controlling reaction stoichiometry (1.2 mmol sulfonyl chloride per 1 mmol substrate) and monitoring pH during workup to avoid decomposition .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the spirocyclic structure and sulfonyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., C18 columns, methanol/buffer mobile phases) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
Methodological Answer: Stability studies recommend storing the compound in anhydrous DMSO or CHCl₃ at -20°C to prevent hydrolysis of sulfonyl groups. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis can identify degradation products. Avoid aqueous buffers or high temperatures during handling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer: Systematic SAR studies involve synthesizing analogs with modified sulfonyl groups (e.g., substituents on the benzene ring, methyl-to-trifluoromethyl substitutions) and evaluating their binding affinities via enzyme inhibition assays (e.g., RIPK1 or kinase assays). Molecular docking simulations (using software like AutoDock Vina) can predict interactions with target proteins, guiding rational design .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer: Discrepancies may arise from poor pharmacokinetics. Conduct metabolic stability assays (e.g., liver microsome incubations) to assess cytochrome P450-mediated degradation. Pharmacokinetic profiling (plasma/tissue concentration-time curves in rodent models) identifies bioavailability issues. Adjust formulation (e.g., PEGylation or liposomal encapsulation) to enhance solubility and half-life .
Q. How can reaction yields be improved during large-scale synthesis?
Methodological Answer: Optimize sulfonylation by switching to microwave-assisted synthesis (e.g., 80°C, 30 minutes) to reduce reaction time and byproduct formation. Use scavenger resins (e.g., polymer-bound dimethylamine) to remove excess sulfonyl chlorides. For purification, replace column chromatography with recrystallization (e.g., ethyl acetate/hexane mixtures) to enhance scalability .
Q. What strategies mitigate off-target effects in cellular assays?
Methodological Answer: Perform counter-screening against related enzymes (e.g., RIPK2 or caspase family proteases) to assess selectivity. CRISPR-based gene knockout models (e.g., RIPK1⁻/⁻ cells) can confirm target specificity. Dose-response curves (IC₅₀ comparisons) and transcriptomic profiling (RNA-seq) further validate mechanism of action .
Data Contradiction Analysis
Q. How should researchers address inconsistent NMR data for spirocyclic conformers?
Methodological Answer: Spirocyclic compounds often exhibit dynamic conformational equilibria, leading to split signals in NMR. Use variable-temperature NMR (e.g., -40°C to 60°C) to slow interconversion and resolve distinct peaks. Computational modeling (DFT calculations) can predict dominant conformers and assign spectra accurately .
Q. Why do biological assays show divergent IC₅₀ values across laboratories?
Methodological Answer: Variability may stem from differences in assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase studies) and validate cell lines for consistent expression levels of target proteins. Collaborative inter-laboratory studies can harmonize data interpretation .
Methodological Design
Q. How to design a stability-indicating method for forced degradation studies?
Methodological Answer: Subject the compound to stress conditions: acid/base hydrolysis (0.1M HCl/NaOH, 60°C), oxidation (3% H₂O₂), and photolysis (ICH Q1B guidelines). Analyze degradation products via UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Validate method specificity, linearity (R² >0.99), and LOQ (<0.1%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
